Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Overview
Description
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a carboxylate ester group attached to an indole ring. It is a white to pale yellow solid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate typically involves the reaction of indole derivatives with brominating agents and subsequent esterification. One common method includes the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products or reduced indole derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxaldehyde.
Reduction: Formation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Scientific Research Applications
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate
- 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid
- 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxamide
Uniqueness
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and ester group enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)6-14-9-5-7(13)4-8(10(9)12)11(15)16-3/h4-5,14H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHVTHXXZAJDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=CC(=C21)C(=O)OC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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